Balsalazide

Vue d'ensemble

Description

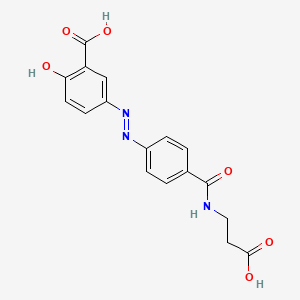

Balsalazide is an anti-inflammatory drug used in the treatment of inflammatory bowel disease . It is sold under the brand names Giazo and Colazal in the US and Colazide in the UK . It is usually administered as the disodium salt .

Synthesis Analysis

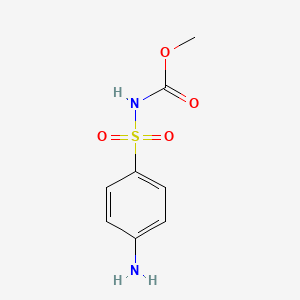

Balsalazide can be synthesized through a process involving the conversion of the intermediate N-(4-aminobenzoyl)-β-alanine to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water. This salt is then treated with an aqueous sodium nitrite solution at low temperature to generate N-(4-diazoniumbenzoyl)-β-alanine sulfonate salt. The aqueous solution obtained is quenched with aqueous disodium salicylate to furnish Balsalazide disodium solution .Molecular Structure Analysis

Balsalazide has a molecular formula of C17H15N3O6 . Its average mass is 357.318 Da and its monoisotopic mass is 357.096100 Da . It has a three-dimensional supramolecular network structure through hydrogen bonding and π–π interaction .Chemical Reactions Analysis

Balsalazide undergoes oxidation with acidic chloramine-T and bromamine-T. Acidic and alkaline hydrolysis and oxidizing conditions lead to substantial degradation .Physical And Chemical Properties Analysis

Balsalazide has a density of 1.4±0.1 g/cm3, a boiling point of 729.6±60.0 °C at 760 mmHg, and a flash point of 395.0±32.9 °C . It also has a molar refractivity of 90.1±0.5 cm3 and a polar surface area of 149 Å2 .Applications De Recherche Scientifique

Balsalazide in Ulcerative Colitis Treatment

Balsalazide is primarily used in the treatment of ulcerative colitis (UC), a chronic inflammatory bowel disease. It is a prodrug that is enzymatically cleaved in the colon to produce mesalamine, an anti-inflammatory drug. Studies have shown that Balsalazide is more effective than mesalamine in inducing both symptomatic and complete remission in patients with UC .

Balsalazide as a Prodrug

As a prodrug, Balsalazide has little or no pharmacologic activity until it reaches the colon, where it is converted by bacterial azo reduction to its active form, 5-aminosalicylic acid (5-ASA), and an inert metabolite, 4-aminobenzoyl-alanine . This targeted delivery to the colon minimizes systemic absorption and potential side effects.

Comparison with Other 5-ASAs

Balsalazide has been compared with other 5-aminosalicylic acid (5-ASA) drugs, such as mesalazine, in clinical studies. A meta-analysis indicated that Balsalazide is more effective than mesalazine in the induction of remission for UC patients .

Dosage Optimization

Research has also focused on optimizing the dosage of Balsalazide for maintaining remission in UC patients. High doses of Balsalazide (3.0 g twice daily) have been found to be superior in maintaining remission compared to lower doses or standard doses of mesalazine .

Mécanisme D'action

Target of Action

Balsalazide’s primary target is the large intestine, specifically the site of ulcerative colitis . The compound is designed to act directly on this region, delivering its active moiety, mesalazine (also known as 5-aminosalicylic acid, or 5-ASA), to the inflamed tissues .

Mode of Action

Balsalazide is a prodrug, which means it is biologically inactive until it is metabolized within the body . It is enzymatically cleaved in the colon by bacterial azoreductases to release mesalazine . Mesalazine is an anti-inflammatory agent that works by blocking the production of arachidonic acid metabolites in the colon mucosa . This interaction reduces inflammation, thereby alleviating the symptoms of ulcerative colitis .

Biochemical Pathways

The biochemical pathway involved in the action of Balsalazide is the azoreduction pathway, facilitated by bacterial azoreductases present in the colon . These enzymes cleave Balsalazide to release mesalazine, the active anti-inflammatory agent . Mesalazine then acts on the inflamed tissues in the colon, blocking the production of arachidonic acid metabolites and reducing inflammation .

Pharmacokinetics

Balsalazide exhibits low and variable absorption from the colon . It is highly protein-bound (>99%) and has a half-life of approximately 12 hours . The compound is metabolized in the colon by bacterial azoreductases to release mesalazine . About 65% of the metabolites are excreted in the feces, and less than 16% are excreted in the urine . The systemic exposure to Balsalazide in ulcerative colitis patients is up to 60 times greater than that in healthy individuals .

Result of Action

The result of Balsalazide’s action is a reduction in bowel inflammation, diarrhea, rectal bleeding, and stomach pain associated with ulcerative colitis . By delivering mesalazine directly to the site of inflammation in the large intestine, Balsalazide effectively treats the symptoms of mildly to moderately active ulcerative colitis .

Action Environment

The action of Balsalazide is influenced by the presence of bacterial azoreductases in the colon, which are necessary for the conversion of the prodrug to its active form . The large intestine’s environment, particularly the presence of inflammation and the microbiota composition, can therefore influence the efficacy of Balsalazide . The stability of the compound is also likely to be affected by factors such as pH and the presence of other substances in the gut.

Safety and Hazards

Propriétés

IUPAC Name |

5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKCKJONYRRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040653, DTXSID50861027 | |

| Record name | Balsalazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-({4-[(2-Carboxyethyl)carbamoyl]phenyl}diazenyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble as disodium salt | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of 5-aminosalicylic acid is unknown, but appears exert its anti-inflammatory effects locally (in the GI tract) rather than systemically. Mucosal production of arachidonic acid metabolites, both through the cyclooxygenase pathways (catalyzes the formation of prostaglandin precursors from arachidonic acid), and through the lipoxygenase pathways (catalyzes the formation of leukotrienes and hydroxyeicosatetraenoic acids from arachidonic acid and its metabolites), is increased in patients with chronic inflammatory bowel disease. Therefore, it is possible that 5-aminosalicylic acid diminishes inflammation by blocking production of arachidonic acid metabolites in the colon through both the inhibition of cyclooxygenase and lipoxygenase. | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Balsalazide | |

CAS RN |

80573-04-2 | |

| Record name | Balsalazide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080573042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Balsalazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Balsalazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-3-[[4-(2-carboxyethylcarbamoyl)phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BALSALAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P80AL8J7ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[[5-(3-Chlorophenyl)-4-thiazolyl]amino]carbonyl]oxy]-1-methyl-1-Azoniabicyclo[2.2.2]octane bromide](/img/structure/B1667640.png)

![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)